N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is a complex organic compound that features a combination of furan, oxadiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the benzamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: The benzamide moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, furan-containing molecules, and oxadiazole-based compounds. Examples include:
- N-(furan-2-ylmethyl)-benzamide
- 1,3,4-oxadiazole derivatives
- Furan-2-carboxylic acid derivatives
Uniqueness
What sets N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide apart is the combination of its structural features, which may confer unique properties such as enhanced biological activity or specific chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-23(12-14-4-2-10-27-14)30(25,26)15-8-6-13(7-9-15)17(24)20-19-22-21-18(29-19)16-5-3-11-28-16/h2-11H,12H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZJIBSERPCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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